Chloro[2-dicyclohexyl(2',4',6'-trisopropylbiphenyl)phosphine]gold(I)
Overview
Description
Chloro[2-dicyclohexyl(2’,4’,6’-trisopropylbiphenyl)phosphine]gold(I), also known as 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl gold(I) chloride or XPhos AuCl, is a compound with the empirical formula C33H49AuClP . It has a molecular weight of 709.14 . This compound is used as a catalyst in various chemical reactions .
Molecular Structure Analysis
The SMILES string representation of Chloro[2-dicyclohexyl(2’,4’,6’-trisopropylbiphenyl)phosphine]gold(I) isCl[Au].CC(C)c1cc(C(C)C)c(c(c1)C(C)C)-c2ccccc2P(C3CCCCC3)C4CCCCC4
. This representation provides a text notation for the compound’s molecular structure. Chemical Reactions Analysis
Chloro[2-dicyclohexyl(2’,4’,6’-trisopropylbiphenyl)phosphine]gold(I) acts as a catalyst in several chemical reactions. These include Michael addition and intramolecular hydroalkylation reactions, cascade cyclization of diynes, and hydroarylation of allenes via a highly regioselective carbon-carbon bond formation producing six-membered rings .Physical And Chemical Properties Analysis
Chloro[2-dicyclohexyl(2’,4’,6’-trisopropylbiphenyl)phosphine]gold(I) appears as a white to yellow powder . It has a melting point of 243-250 °C . The solubility of this compound in water is not specified .Scientific Research Applications
Synthesis and Cytotoxic Activity of Gold(I) Complexes : Gold(I) complexes containing tertiary phosphine and heterocyclic compounds like 3-benzyl-1,3-thiazolidine-2-thione and 5-phenyl-1,3,4-oxadiazole-2-thione have been synthesized. These complexes displayed significant cytotoxicity against tumor cell lines, showing better activity than cisplatin with high selectivity index (Chaves et al., 2014).
Ferromagnetic Interactions in Gold Phosphine Complexes : A study on gold(I) complexes with aminoxyl radical-substituted phosphine ligands revealed their potential in studying ferromagnetic interactions. These complexes exhibited unique magnetic behavior due to their solid-state arrangement (Leznoff et al., 1999).
Crystal Structures of Chloro Gold(I) Phosphine Complexes : Investigations into the crystal structures of various chloro gold(I) phosphine complexes have provided insights into their molecular arrangements and potential applications in molecular engineering (Angermaier et al., 1994).
Antitumoral Activity of Gold and Silver Complexes : Research on gold chloride derivatives and their silver species with ferrocenyl-amide phosphine ligands indicated potential antiproliferative activity. These compounds were tested in murine cell lines, suggesting their relevance in cancer research (Goitia et al., 2013).
Sodium Tetraphenylborate as a Phenylating Agent for Gold(I) Complexes : This study explored the use of sodium tetraphenylborate for phenylating gold(I) complexes, revealing significant potential in synthetic chemistry applications (Sladek et al., 1995).
Safety and Hazards
properties
IUPAC Name |
chlorogold;dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.Au.ClH/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;1H/q;+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVLNRJUCUDBHP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.Cl[Au] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49AuClP | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[2-dicyclohexyl(2',4',6'-trisopropylbiphenyl)phosphine]gold(I) |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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